6-Iodobenzo[d]thiazole-2(3H)-thione
Overview
Description
6-Iodobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an iodine atom at the 6th position and a thione group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]thiazole-2(3H)-thione typically involves the cyclization of 2-aminothiophenol with iodine in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:
2-Aminothiophenol+Iodine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar solvent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Iodobenzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of diseases such as cancer and epilepsy due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]thiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the iodine atom can participate in halogen bonding, further enhancing the compound’s binding affinity to its targets. These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
- 6-Bromobenzo[d]thiazole-2(3H)-thione
- 6-Chlorobenzo[d]thiazole-2(3H)-thione
- 6-Fluorobenzo[d]thiazole-2(3H)-thione
Comparison: 6-Iodobenzo[d]thiazole-2(3H)-thione is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
6-iodo-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDQXUDOZWGHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514699 | |
Record name | 6-Iodo-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54420-94-9 | |
Record name | 6-Iodo-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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